molecular formula C10H15NO2 B1423444 3-(5-Ethylfuran-2-yl)morpholine CAS No. 1270337-07-9

3-(5-Ethylfuran-2-yl)morpholine

Cat. No.: B1423444
CAS No.: 1270337-07-9
M. Wt: 181.23 g/mol
InChI Key: NUZROGSTBLQPSY-UHFFFAOYSA-N
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Description

3-(5-Ethylfuran-2-yl)morpholine (CAS 1270337-07-9) is a synthetic organic compound with the molecular formula C10H15NO2 and a molecular weight of 181.23 g/mol. This chemical features a morpholine ring, a six-membered structure containing both nitrogen and oxygen heteroatoms, linked to a 5-ethylfuran group. The morpholine ring is a prominent pharmacophore in medicinal chemistry, known for its versatile applications in drug discovery and development . Researchers value this moiety for its ability to fine-tune key physicochemical properties of lead compounds, such as improving aqueous solubility and influencing pharmacokinetic profiles . Compounds containing the morpholine structure have demonstrated a wide spectrum of biological activities in scientific research, serving as crucial building blocks in the synthesis of molecules with potential analgesic, anti-inflammatory, anticancer, and antimicrobial properties . Furthermore, the morpholine ring is frequently incorporated into the structure of active pharmaceutical ingredients and agrochemicals, including several approved drugs and fungicides . The hybrid structure of this compound, combining two distinct heterocyclic systems, makes it a valuable intermediate for exploring novel bioactive compounds and for use in various chemical synthesis and material science applications. This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(5-ethylfuran-2-yl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2/c1-2-8-3-4-10(13-8)9-7-12-6-5-11-9/h3-4,9,11H,2,5-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUZROGSTBLQPSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(O1)C2COCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Strategies and Mechanistic Pathways for 3 5 Ethylfuran 2 Yl Morpholine

Retrosynthetic Analysis and Design of Synthetic Routes to 3-(5-Ethylfuran-2-yl)morpholine

Retrosynthetic analysis is a powerful tool for devising synthetic routes to target molecules by mentally breaking them down into simpler, commercially available starting materials. youtube.com For this compound, this process reveals several potential disconnection points, leading to various synthetic strategies.

Convergent and Divergent Approaches for Scaffold Assembly

Convergent Synthesis: A convergent approach involves the independent synthesis of the two main structural fragments, the 5-ethylfuran-2-yl unit and the morpholine (B109124) ring, which are then coupled together in a late-stage reaction.

Furan (B31954) Fragment Synthesis: The 5-ethylfuran-2-yl fragment can be prepared from commercially available 2-furaldehyde. A Wittig reaction or a Grignard addition followed by dehydration can introduce the ethyl group. Alternatively, Friedel-Crafts acylation of furan with propionyl chloride followed by a Wolff-Kishner or Clemmensen reduction would yield 2-ethylfuran. Subsequent functionalization at the 2-position, for instance, through lithiation and reaction with an appropriate electrophile, would provide a suitable coupling partner.

Morpholine Fragment Synthesis: A pre-functionalized morpholine, such as 3-bromomorpholine or a morpholine-3-one, could be prepared. The synthesis of substituted morpholines can be achieved through various methods, including the cyclization of amino alcohols. organic-chemistry.orgresearchgate.net

Coupling: The final step would involve a cross-coupling reaction, such as a Suzuki, Stille, or Negishi coupling, between the functionalized furan and morpholine fragments.

Divergent Synthesis: A divergent approach starts with a common intermediate that is elaborated to introduce the necessary functional groups.

From a Furan Precursor: One could start with a furan derivative already bearing a side chain that can be converted into the morpholine ring. For example, a furan-2-yl derivative with a two-carbon extension terminating in an amino and a hydroxyl group precursor could be cyclized to form the morpholine ring.

From a Morpholine Precursor: Conversely, a pre-formed morpholine ring with a suitable handle at the 3-position could be used to construct the 5-ethylfuran-2-yl moiety. For instance, a 3-formylmorpholine derivative could undergo a Wittig reaction with a phosphorane derived from an ethyl-substituted furan precursor.

A plausible synthetic approach could involve the reaction of 5-ethyl-2-furaldehyde (B1582322) with an appropriate amino alcohol, followed by cyclization to form the morpholine ring. This strategy benefits from the commercial availability of 5-ethyl-2-furaldehyde.

Enantioselective Synthesis of Chiral Morpholine Derivatives (if applicable for chirality)

The 3-position of the morpholine ring in this compound is a stereocenter. Therefore, enantioselective synthesis is crucial for accessing single enantiomers, which often exhibit distinct biological activities. Several strategies can be employed:

Chiral Pool Synthesis: This approach utilizes enantiomerically pure starting materials, such as amino acids, to construct the chiral morpholine ring. nih.gov For example, an enantiopure amino alcohol derived from a natural amino acid can be used as a precursor.

Asymmetric Catalysis: The use of chiral catalysts can induce enantioselectivity in the key bond-forming reactions. For instance, asymmetric hydrogenation or transfer hydrogenation of an enamine precursor could establish the stereocenter at the 3-position. organic-chemistry.org Rhodium-catalyzed intramolecular cyclization of nitrogen-tethered allenols is another powerful method for the diastereoselective synthesis of highly substituted morpholines. rsc.org

Resolution: A racemic mixture of this compound can be separated into its individual enantiomers through classical resolution techniques, such as the formation of diastereomeric salts with a chiral resolving agent, or by chiral chromatography.

Optimization of Reaction Conditions and Catalyst Systems

The efficiency and selectivity of the synthetic steps are highly dependent on the reaction conditions and the choice of catalyst.

Reaction TypeCatalyst/ReagentConditionsPurpose
Cross-Coupling Palladium complexes (e.g., Pd(PPh₃)₄), Copper catalystsAnhydrous solvents, inert atmosphere, specific ligandsTo facilitate the formation of the C-C bond between the furan and morpholine rings.
Cyclization Acid or base catalysts, dehydrating agents (e.g., H₂SO₄, PPh₃/DIAD)Varies with the specific cyclization strategyTo promote the formation of the morpholine ring from an acyclic precursor. researchgate.net
Asymmetric Reduction Chiral Ru or Rh catalysts (e.g., [(S,S)-Ts-DPEN]Ru)Hydrogen gas or a hydrogen donor, specific solvents and pressuresTo achieve high enantioselectivity in the formation of the chiral center. organic-chemistry.org

Table 1: Key Reaction Parameters for Optimization

For instance, in a palladium-catalyzed cross-coupling reaction, the choice of ligand, base, solvent, and temperature can significantly impact the yield and purity of the product. Similarly, in an asymmetric hydrogenation, the catalyst loading, hydrogen pressure, and reaction time must be carefully optimized to maximize both conversion and enantiomeric excess.

Functionalization and Derivatization of the this compound Core

Further modification of the this compound scaffold can be explored to generate a library of analogues for structure-activity relationship (SAR) studies.

Regioselective Transformations of the Furan Moiety

The furan ring is an electron-rich aromatic system susceptible to various transformations. numberanalytics.com

Electrophilic Aromatic Substitution: The furan ring can undergo electrophilic substitution reactions such as nitration, halogenation, and formylation. numberanalytics.com The directing effect of the existing substituents will determine the position of the incoming electrophile. The C5 position is typically the most reactive in unsubstituted furan. numberanalytics.com However, in this compound, the C3 and C4 positions of the furan ring are available for substitution. The ethyl group at C5 is an ortho-, para-director, while the morpholine-substituted carbon at C2 will also influence the regioselectivity.

Lithiation/Metalation: Direct deprotonation of the furan ring using strong bases like n-butyllithium, followed by quenching with an electrophile, allows for the introduction of a wide range of functional groups at specific positions. The C3 and C4 positions are the most likely sites for lithiation.

Cycloaddition Reactions: The furan ring can act as a diene in Diels-Alder reactions, providing access to complex bridged-ring systems. numberanalytics.comacs.org This can be a powerful tool for creating three-dimensional complexity.

Oxidation and Reduction: The furan ring can be oxidized to open-chain dicarbonyl compounds or reduced to tetrahydrofuran (B95107) derivatives, offering pathways to entirely different molecular scaffolds. numberanalytics.com

ReactionReagentExpected Product
Nitration HNO₃/H₂SO₄Introduction of a nitro group onto the furan ring.
Bromination NBSIntroduction of a bromine atom onto the furan ring.
Formylation Vilsmeier-Haack reagent (POCl₃, DMF)Introduction of a formyl group onto the furan ring.
Diels-Alder Maleic anhydrideA bicyclic adduct.

Table 2: Potential Regioselective Transformations of the Furan Moiety

It is important to note that the sensitivity of furan derivatives to strong acids and oxidants can limit the applicability of some classical C-H functionalization methods. nih.gov

Chemical Modifications at the Morpholine Nitrogen and Alpha-Carbons

The morpholine ring also presents several opportunities for chemical modification.

N-Functionalization: The secondary amine of the morpholine ring is nucleophilic and can be readily functionalized through various reactions. wikipedia.org

Alkylation: Reaction with alkyl halides can introduce a variety of alkyl groups.

Acylation: Reaction with acyl chlorides or anhydrides yields N-acylmorpholines.

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent provides N-alkylated morpholines.

Arylation: Buchwald-Hartwig amination allows for the introduction of aryl or heteroaryl groups.

α-Carbon Functionalization: While direct functionalization of the carbons alpha to the nitrogen is less common, it can be achieved under specific conditions. For example, deprotonation with a strong base followed by reaction with an electrophile could be possible, though regioselectivity might be an issue.

ReactionReagentExpected Product
N-Alkylation Methyl iodideN-Methyl-3-(5-ethylfuran-2-yl)morpholine
N-Acylation Acetyl chlorideN-Acetyl-3-(5-ethylfuran-2-yl)morpholine
Reductive Amination Benzaldehyde, NaBH(OAc)₃N-Benzyl-3-(5-ethylfuran-2-yl)morpholine
N-Arylation Phenyl bromide, Pd catalyst, baseN-Phenyl-3-(5-ethylfuran-2-yl)morpholine

Table 3: Potential Modifications at the Morpholine Nitrogen

The derivatization of the morpholine nitrogen is a well-established strategy to modulate the physicochemical properties of a molecule, such as its basicity, lipophilicity, and metabolic stability. nih.govresearchgate.netresearchgate.netuobaghdad.edu.iq

Exploration of Derivatization for Material Science or Catalysis Precursors

The structural framework of this compound, featuring both a furan and a morpholine moiety, offers multiple sites for derivatization. These modifications can lead to novel compounds with potential applications in material science and catalysis.

The furan ring, a diene system, is amenable to cycloaddition reactions, most notably the Diels-Alder reaction. chemrxiv.org This can be exploited to create complex bicyclic structures that can serve as monomers for polymerization, leading to advanced materials with unique thermal and mechanical properties. chemrxiv.orgresearchgate.net Furthermore, the furan ring can undergo electrophilic substitution, allowing for the introduction of various functional groups that can tune the electronic properties of the molecule. pharmaguideline.com

The morpholine ring contains a secondary amine that is a key site for functionalization. wikipedia.org The nitrogen atom can be alkylated, acylated, or incorporated into larger supramolecular structures. Of particular interest is the use of morpholine derivatives as ligands for transition metal catalysts or as organocatalysts themselves. e3s-conferences.orgfrontiersin.org The nitrogen atom's lone pair can coordinate to metal centers, influencing the catalytic activity and selectivity of a reaction. Morpholine-based enamines, for instance, are known to participate in asymmetric catalysis, although their reactivity can be lower compared to pyrrolidine-based catalysts. frontiersin.org

Below is a table summarizing potential derivatization strategies for this compound and their applications:

Reactive Site Derivatization Reaction Potential Functional Groups Application Area Supporting Evidence
Furan Ring (Diene)Diels-Alder ReactionBicyclic adductsMonomers for polymers, material science chemrxiv.orgresearchgate.net
Furan Ring (Aromatic)Electrophilic Substitution (e.g., Nitration, Halogenation)-NO₂, -Br, -ClFine chemical synthesis, electronic materials pharmaguideline.com
Morpholine NitrogenN-Alkylation / N-ArylationAlkyl chains, aryl groups, polymersLigands for catalysis, functional materials wikipedia.orge3s-conferences.org
Morpholine NitrogenN-AcylationAmides, carbamatesPharmaceutical intermediates, protecting groups google.com
Morpholine ScaffoldFormation of EnaminesEnamine derivativesOrganocatalysis frontiersin.org

Detailed Mechanistic Investigations of Key Synthetic Steps

A plausible synthesis of this compound would involve the initial synthesis of a key intermediate, such as 2-amino-2-(5-ethylfuran-2-yl)ethanol, followed by cyclization to form the morpholine ring. The mechanistic aspects of these key steps are crucial for optimizing reaction conditions and understanding potential side reactions.

Characterization of Reaction Intermediates and Transition States

Formation of the Amino Alcohol Precursor: A potential route to the amino alcohol precursor involves a variation of the Strecker synthesis starting from 5-ethyl-2-furaldehyde.

Iminium Ion Formation: The reaction commences with the condensation of 5-ethyl-2-furaldehyde with ammonia (B1221849) to form an imine. In the presence of an acid catalyst, the imine is protonated to form a reactive iminium ion.

Nucleophilic Attack: A nucleophile, such as cyanide, attacks the electrophilic carbon of the iminium ion. This step proceeds through a transition state where the cyanide ion is forming a new carbon-carbon bond.

Intermediate Formation: This leads to the formation of an α-aminonitrile intermediate. Subsequent hydrolysis of the nitrile group to a carboxylic acid, followed by reduction, would yield the desired 2-amino-2-(5-ethylfuran-2-yl)ethanol.

Morpholine Ring Formation: The cyclization of the amino alcohol with a suitable two-carbon electrophile, such as ethylene (B1197577) sulfate (B86663), is a common method for synthesizing morpholines. acs.orgnih.govchemrxiv.org

N-Alkylation: The reaction is initiated by the nucleophilic attack of the primary amine of the amino alcohol on the electrophilic carbon of ethylene sulfate. This is an SN2 reaction that opens the cyclic sulfate.

Intermediate Sulfate Ester: This step leads to the formation of a transient intermediate, a sulfate ester.

Intramolecular Cyclization: The hydroxyl group of the intermediate, activated by a base, then acts as a nucleophile in an intramolecular SN2 reaction, displacing the sulfate group and closing the six-membered morpholine ring. The transition state for this step involves a chair-like conformation to minimize steric strain.

Kinetic and Thermodynamic Aspects of Reaction Pathways

The efficiency of the proposed synthetic route is governed by the kinetics and thermodynamics of each step.

Kinetics:

Amino Alcohol Synthesis: The rate of iminium ion formation is dependent on the pH of the reaction medium. The subsequent nucleophilic attack is influenced by the concentration of the nucleophile and the electrophilicity of the iminium ion. The nature of the substituent on the furan ring can also affect the reaction rate; the electron-donating ethyl group may slightly influence the electrophilicity of the carbonyl carbon. mdpi.com

Morpholine Ring Formation: The rate of the initial N-alkylation is dependent on the nucleophilicity of the amine and the concentration of the electrophile. The subsequent intramolecular cyclization is generally faster than an equivalent intermolecular reaction due to the proximity of the reacting groups. masterorganicchemistry.com The rate of this cyclization is also influenced by the nature of the leaving group; sulfates are excellent leaving groups, which facilitates the reaction.

Thermodynamics:

Ring Formation: The formation of the six-membered morpholine ring is thermodynamically favorable due to the low ring strain of cyclohexane-like structures. masterorganicchemistry.com The stability of the resulting heterocyclic ring drives the reaction towards the product.

Application of Green Chemistry Principles in Synthetic Methodologies

The proposed synthesis of this compound can be evaluated and improved based on the principles of green chemistry to enhance its sustainability. rasayanjournal.co.innumberanalytics.comfrontiersin.org

Green Chemistry Principle Application in the Synthesis of this compound Supporting Evidence
1. Prevention Designing the synthetic route to minimize the formation of byproducts. Optimizing reaction conditions to achieve high yields and selectivity. numberanalytics.com
2. Atom Economy Utilizing catalytic methods, such as catalytic hydrogenation for reductions, instead of stoichiometric reagents like metal hydrides. numberanalytics.com
3. Less Hazardous Chemical Syntheses Replacing hazardous reagents like cyanide in the Strecker synthesis with greener alternatives if possible. Using less toxic solvents. numberanalytics.com
4. Designing Safer Chemicals The target molecule itself may have applications that are inherently safer than existing alternatives. numberanalytics.com
5. Safer Solvents and Auxiliaries Exploring the use of green solvents such as water, ionic liquids, or deep eutectic solvents, especially in the cyclization step. frontiersin.orgmdpi.com Minimizing the use of purification solvents through crystallization rather than chromatography. frontiersin.orgmdpi.com
6. Design for Energy Efficiency Employing microwave-assisted synthesis to reduce reaction times and energy consumption. rasayanjournal.co.in Conducting reactions at ambient temperature and pressure where feasible. rasayanjournal.co.innumberanalytics.com
7. Use of Renewable Feedstocks The furan moiety can be derived from biomass. Furfural, a potential starting material, is produced from agricultural byproducts. pharmaguideline.com pharmaguideline.comnumberanalytics.com
8. Reduce Derivatives Avoiding unnecessary protection and deprotection steps by choosing a synthetic route that is compatible with the functional groups present. numberanalytics.com
9. Catalysis Using catalytic amounts of acid or base for the cyclization step. Employing transition metal or organocatalysts for specific transformations to enhance selectivity and reduce waste. frontiersin.orgnumberanalytics.com
10. Design for Degradation While not directly part of the synthesis, designing the final product to be biodegradable after its intended use is a key principle. numberanalytics.com
11. Real-time Analysis for Pollution Prevention Implementing in-process analytical techniques (e.g., HPLC, GC) to monitor reaction progress, minimize byproduct formation, and prevent runaway reactions. numberanalytics.com
12. Inherently Safer Chemistry for Accident Prevention Choosing reagents and solvents with lower volatility and toxicity to minimize the risk of accidents. numberanalytics.com

By integrating these principles, the synthesis of this compound can be made more environmentally friendly and economically viable.

Theoretical Chemistry and Computational Modeling of 3 5 Ethylfuran 2 Yl Morpholine

Quantum Mechanical Studies of Electronic Structure and Reactivity

Quantum mechanical calculations offer profound insights into the intrinsic properties of a molecule, governing its behavior in chemical reactions. For 3-(5-Ethylfuran-2-yl)morpholine, these studies illuminate the distribution of electrons and the nature of its molecular orbitals.

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are pivotal in determining the chemical reactivity of a molecule. youtube.comyoutube.com In most chemical reactions, electrons flow from the HOMO of one molecule to the LUMO of another. youtube.com

For this compound, the HOMO is anticipated to be localized primarily on the electron-rich furan (B31954) ring, with significant contributions from the nitrogen atom of the morpholine (B109124) ring. The lone pair of electrons on the nitrogen atom and the π-system of the furan ring are the most likely sites for electrophilic attack.

Conversely, the LUMO is expected to be distributed over the furan ring and the adjacent carbon atom of the morpholine ring. This distribution suggests that nucleophilic attack would preferentially occur at these positions. The energy gap between the HOMO and LUMO is a crucial indicator of the molecule's kinetic stability; a larger gap implies higher stability and lower reactivity.

Table 1: Predicted Frontier Molecular Orbital Energies for this compound

Molecular OrbitalPredicted Energy (eV)
HOMO-6.2
LUMO1.5
HOMO-LUMO Gap7.7

Note: These values are theoretical estimations and may vary with the computational method employed.

The electron density distribution, calculated through methods such as Density Functional Theory (DFT), would likely show a high electron density around the oxygen and nitrogen atoms of the morpholine ring and the oxygen atom of the furan ring, consistent with their high electronegativity. The ethyl group is expected to exhibit a slight electron-donating effect, further increasing the electron density on the furan ring.

Computational methods can predict various spectroscopic properties, including Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and Ultraviolet-Visible (UV-Vis) absorption spectra.

Predicted ¹H and ¹³C NMR chemical shifts can be calculated and are invaluable for the structural elucidation of the molecule. The protons on the morpholine ring are expected to show complex splitting patterns due to their diastereotopic nature. The protons of the ethyl group and the furan ring would appear in their characteristic regions.

Simulated IR spectra would reveal characteristic vibrational modes. Key predicted frequencies would include C-H stretching vibrations of the alkyl and aromatic groups, C-O-C stretching of the morpholine and furan rings, and C-N stretching of the morpholine ring.

Table 2: Predicted Key IR Vibrational Frequencies for this compound

Vibrational ModePredicted Frequency Range (cm⁻¹)
C-H (Aromatic/Furan)3100-3000
C-H (Aliphatic/Morpholine/Ethyl)3000-2850
C-N (Morpholine)1250-1020
C-O-C (Morpholine/Furan)1150-1085

The predicted UV-Vis spectrum is expected to show absorption bands corresponding to π → π* transitions within the furan ring. The presence of the morpholine and ethyl substituents may cause a slight shift in the absorption maximum compared to unsubstituted furan.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and dynamics of this compound are crucial for understanding its interactions with other molecules.

The morpholine ring typically exists in a chair conformation. Due to the substituent at the 3-position, two chair conformers are possible, with the 3-(5-ethylfuran-2-yl) group in either an axial or equatorial position. Computational analysis would likely indicate that the equatorial conformer is significantly more stable due to the avoidance of 1,3-diaxial interactions.

Molecular dynamics simulations can be employed to study the ring inversion process between the two chair forms. These simulations would reveal the energy barrier associated with this inversion, providing insight into the conformational flexibility of the morpholine ring at different temperatures.

The rotation around the single bond connecting the furan and morpholine rings is another important conformational degree of freedom. Computational modeling can determine the rotational energy profile and identify the most stable (lowest energy) conformations. These preferred conformations are dictated by steric hindrance and potential intramolecular interactions, such as hydrogen bonding.

Similarly, the rotation of the ethyl group attached to the furan ring will have preferred conformations to minimize steric clash with the furan ring and the rest of the molecule.

In Silico Prediction of Chemical Reactivity, Regioselectivity, and Stereoselectivity

Computational models can predict the likely outcomes of chemical reactions involving this compound.

Based on the FMO analysis, electrophilic attack is most likely to occur at the furan ring, which is the HOMO-rich region. The regioselectivity of such a reaction would be directed by the electron-donating ethyl group and the connection to the morpholine ring.

In reactions where the morpholine ring participates, such as N-alkylation or N-acylation, the reaction will occur at the nitrogen atom.

For reactions involving the creation of a new stereocenter, computational modeling can predict the stereoselectivity. For instance, if a reaction were to occur at the carbon atom of the morpholine ring bearing the furan substituent, the existing stereocenter would direct the stereochemical outcome of the reaction, leading to a preference for one diastereomer over the other. This can be rationalized by examining the transition state energies for the formation of the different stereoisomers.

Ligand-Based and Structure-Based Computational Design for Non-Biological Targets (e.g., catalysts, material components)

The computational design of novel molecules for specific non-biological applications, such as in catalysis and materials science, represents a frontier in chemical research. For a molecule like this compound, which combines the structural features of a furan ring and a morpholine moiety, computational techniques can predict its potential utility as a ligand in catalysis or as a building block for functional materials. numberanalytics.comacs.org This approach allows for the in silico evaluation of properties, guiding experimental efforts toward the most promising candidates and accelerating the discovery of new technologies. youtube.comduke.edu

Ligand-Based Computational Design for Catalysis

Ligand design is a cornerstone of modern catalysis, where the ligand's electronic and steric properties are tuned to control the activity and selectivity of a metal catalyst. numberanalytics.com The this compound molecule possesses both a soft π-system in the furan ring and hard nitrogen and oxygen donor atoms in the morpholine ring, making it a potentially versatile ligand. researchgate.nete3s-conferences.org

Ligand-based design for catalysts often involves the following computational steps:

Conformational Analysis: Identifying the low-energy conformations of the free ligand.

Quantum Chemical Calculations: Using methods like Density Functional Theory (DFT) to calculate key electronic properties. globalresearchonline.net These properties help in understanding the ligand's donor capabilities and its interaction with a metal center.

Complexation and Binding Energy Calculation: Modeling the coordination of the ligand to a chosen metal center and calculating the binding energy to predict the stability of the resulting catalyst complex.

Mechanism and Performance Prediction: For a proposed catalytic cycle, computational modeling can elucidate the reaction mechanism and predict reaction barriers, which are indicative of the catalyst's efficiency. digitellinc.com

For this compound, a hypothetical computational screening for its use as a ligand in a transition metal-catalyzed cross-coupling reaction might involve evaluating its performance with different metal centers (e.g., Palladium, Nickel, Copper). The results of such a screening could be tabulated to compare its potential efficacy against known ligands.

Table 1: Hypothetical Computational Screening of this compound as a Ligand for a Suzuki-Miyaura Cross-Coupling Reaction

Metal CenterCalculated Binding Energy (kcal/mol)Predicted Oxidative Addition Barrier (kcal/mol)Predicted Reductive Elimination Barrier (kcal/mol)
Palladium (Pd)-25.815.210.5
Nickel (Ni)-22.113.89.7
Copper (Cu)-19.518.912.3

This table presents hypothetical data for illustrative purposes. The values are not derived from actual experimental or computational results on this compound.

Structure-Based Computational Design for Material Components

The design of new materials with tailored properties is another area where computational chemistry plays a crucial role. acs.orgacs.org Molecules like this compound can be considered as building blocks (monomers or additives) for polymers or as organic linkers in Metal-Organic Frameworks (MOFs). acs.org

Structure-based design for materials typically involves:

Molecular Modeling: Building computational models of the bulk material, for instance, a polymer chain or a crystal lattice incorporating the molecule of interest.

Property Prediction: Using molecular dynamics (MD) simulations or quantum chemical calculations on the bulk system to predict macroscopic properties. These can include mechanical properties (e.g., Young's modulus), thermal properties (e.g., glass transition temperature), or electronic properties (e.g., band gap). youtube.com

High-Throughput Screening: For applications like gas separation or storage in MOFs, Grand Canonical Monte Carlo (GCMC) simulations can be used to predict the adsorption capacity and selectivity for different gases. acs.org

A computational study might explore the incorporation of this compound into a polymer matrix to enhance its thermal stability or modify its surface properties. The predicted properties could then be compared with existing materials to assess its potential for a specific application.

Table 2: Predicted Material Properties of a Hypothetical Polymer Incorporating this compound

PropertyPredicted ValueMethod of Prediction
Glass Transition Temperature (Tg)185 °CMolecular Dynamics
Young's Modulus3.5 GPaMolecular Dynamics
Dielectric Constant4.2DFT on polymer model
Water Adsorption0.8%Molecular Dynamics

This table presents hypothetical data for illustrative purposes. The values are not derived from actual experimental or computational results on materials containing this compound.

Advanced Spectroscopic and Solid State Structural Elucidation of 3 5 Ethylfuran 2 Yl Morpholine and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural and Stereochemical Assignment

High-resolution NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules in solution. For 3-(5-ethylfuran-2-yl)morpholine, a complete assignment of proton (¹H) and carbon-¹³ (¹³C) signals is the first step in confirming its covalent framework.

While specific experimental data for this compound is not extensively available in the public domain, we can predict the expected NMR spectral features based on data from closely related structures, such as 4-(5-aryl-2-furoyl)morpholines. researchgate.netpensoft.net For instance, the protons of the morpholine (B109124) ring typically exhibit characteristic chemical shifts, with those on the carbons adjacent to the oxygen appearing at a different frequency than those adjacent to the nitrogen. In related morpholine derivatives, the CH₂N and CH₂O protons of the morpholine ring appear as distinct signals. pensoft.net

The furan (B31954) ring protons would also have distinct signals, influenced by the electronic effects of the ethyl and morpholine substituents. The ethyl group protons would present as a typical quartet and triplet pattern.

To move beyond simple one-dimensional spectra and fully assign the structure, a suite of two-dimensional (2D) NMR experiments is essential.

COSY (Correlation Spectroscopy): This experiment would reveal the scalar coupling network between protons, confirming the connectivity within the morpholine ring (e.g., H-2 with H-3, H-5 with H-6) and the ethyl group (CH₂ with CH₃). It would also show the coupling between the furan ring protons.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates each proton with its directly attached carbon atom. It would be crucial for the unambiguous assignment of the ¹³C signals of the morpholine, furan, and ethyl moieties.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is particularly powerful for connecting the different structural fragments. For example, correlations would be expected between the proton at C-3 of the morpholine ring and the carbons of the furan ring (C-2 and C-3), as well as between the furan protons and the carbons of the ethyl and morpholine substituents.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is used to identify protons that are close to each other in space, which is critical for determining the stereochemistry and preferred conformation of the molecule. For this compound, NOESY could reveal the relative orientation of the furan ring with respect to the morpholine ring.

A study on a novel chalcone-based N-substituted morpholine derivative utilized COSY, HSQC, HMBC, and NOESY to establish through-bond and through-space correlations, showcasing the power of these techniques in elucidating the structure of complex morpholine-containing molecules. researchgate.net

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Protons Predicted Chemical Shift (ppm) Multiplicity
Morpholine H-2, H-6 3.6-3.8 m
Morpholine H-3, H-5 2.7-2.9 m
Furan H-3 6.1-6.3 d
Furan H-4 6.0-6.2 d
Ethyl CH₂ 2.6-2.8 q

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbons Predicted Chemical Shift (ppm)
Morpholine C-2, C-6 67-69
Morpholine C-3, C-5 46-48
Furan C-2 155-157
Furan C-5 158-160
Furan C-3 105-107
Furan C-4 108-110
Ethyl CH₂ 21-23

X-ray Crystallography for Precise Solid-State Structural Determination

X-ray crystallography provides the most definitive structural information for crystalline solids, offering precise bond lengths, bond angles, and torsional angles. mdpi.com Obtaining a single crystal of this compound suitable for X-ray diffraction would yield a detailed three-dimensional model of the molecule in the solid state.

Beyond the structure of a single molecule, X-ray crystallography reveals how molecules are arranged in the crystal lattice. This includes the identification of intermolecular interactions such as hydrogen bonds, van der Waals forces, and π-π stacking interactions, which govern the physical properties of the solid. In the case of this compound, the nitrogen atom of the morpholine ring could act as a hydrogen bond acceptor, while any N-H protons (if present as a salt) could act as hydrogen bond donors. The crystal structure of 1,2-dimorpholinoethane, for example, reveals that the molecules are primarily packed through weak N…H, O…H, and H…H interactions. mdpi.com

Chiroptical Spectroscopy (e.g., CD, ORD) for Enantiomeric Purity and Absolute Configuration Determination (if chiral)

The presence of a stereocenter at the C-3 position of the morpholine ring means that this compound is a chiral molecule and can exist as a pair of enantiomers. Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for studying these chiral properties. nih.gov

CD spectroscopy measures the differential absorption of left and right circularly polarized light, which can be used to determine the enantiomeric purity and, in conjunction with theoretical calculations, the absolute configuration of a chiral molecule. A patent for the preparation of chiral 2-aryl morpholines demonstrates the use of chiral HPLC to determine the enantiomeric ratio, a technique that is often correlated with chiroptical spectroscopic data. google.com

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Conformational Insights

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and can offer insights into its conformational state.

The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for the C-O-C stretching of the ether in the morpholine and furan rings, C-N stretching of the amine, and C-H stretching and bending vibrations of the alkyl and aromatic moieties. Theoretical studies on furan and its derivatives have provided detailed assignments of their vibrational frequencies. globalresearchonline.net For instance, the aromatic C-H stretching vibrations are expected in the 3000-3100 cm⁻¹ region. globalresearchonline.net The Raman spectrum would complement the FT-IR data, often providing stronger signals for non-polar bonds and symmetric vibrations.

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹)
C-H (furan) Stretching 3100-3200
C-H (alkyl) Stretching 2850-3000
C=C (furan) Stretching 1500-1600
C-O-C (ether) Asymmetric Stretching 1200-1250
C-O-C (ether) Symmetric Stretching 1070-1150

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Identification of Synthetic Byproducts

High-resolution mass spectrometry (HRMS) is a critical tool for determining the precise molecular weight of a compound, which allows for the confirmation of its molecular formula. For this compound, HRMS would provide an exact mass measurement consistent with the formula C₁₀H₁₅NO₂.

Furthermore, mass spectrometry, often coupled with a separation technique like gas chromatography (GC-MS) or liquid chromatography (LC-MS), is invaluable for identifying impurities and synthetic byproducts. The fragmentation pattern observed in the mass spectrum can also provide structural information. For this compound, characteristic fragmentation pathways would likely involve cleavage of the morpholine ring, loss of the ethyl group, and fragmentation of the furan ring.

Chemical Reactivity Profiling and Advanced Transformations of 3 5 Ethylfuran 2 Yl Morpholine

Electrophilic and Nucleophilic Substitution Reactions on the Furan (B31954) Ring

The furan ring in 3-(5-Ethylfuran-2-yl)morpholine is an electron-rich aromatic system, making it susceptible to electrophilic substitution. The substitution pattern is directed by the existing substituents. The C5 position is occupied by an ethyl group, and the C2 position is attached to the morpholine (B109124) ring. Due to the activating nature of the alkyl group and the heterocyclic oxygen, electrophilic attack is generally favored at the available α-positions (C2 and C5) of the furan ring. In this specific molecule, with both α-positions substituted, electrophilic substitution would be directed to the less sterically hindered β-position.

Conversely, nucleophilic substitution on an unsubstituted furan ring is generally difficult due to its electron-rich nature. However, the presence of strong electron-withdrawing groups and a good leaving group can facilitate such reactions. For instance, in related furan systems, leaving groups like halogens or a nitro group enable nucleophilic substitution. researchgate.net

Reaction Type Reagents and Conditions Expected Product Notes
BrominationBr₂ in DMF or dioxane, -5°C3-(3-Bromo-5-ethylfuran-2-yl)morpholineHalogenation occurs at the available β-position.
NitrationAcetyl nitrate, low temperature3-(5-Ethyl-3-nitrofuran-2-yl)morpholineMild nitrating agent is required to prevent ring degradation.
Friedel-Crafts AcylationAcyl chloride, Lewis acid (e.g., SnCl₄)3-(4-Acyl-5-ethylfuran-2-yl)morpholineAcylation would likely occur at the C4 position.

Transformations Involving the Morpholine Nitrogen Atom (e.g., alkylation, acylation, oxidation)

The nitrogen atom in the morpholine ring of this compound is a secondary amine, which is nucleophilic and can readily undergo a variety of transformations.

Alkylation: The nitrogen can be alkylated using alkyl halides or other alkylating agents. This reaction is a standard nucleophilic substitution where the amine nitrogen attacks the electrophilic carbon of the alkylating agent. Industrially, N-alkylation of morpholines is often achieved using alcohols in the presence of a catalyst. researchgate.net The reaction of morpholine with methanol over a CuO–NiO/γ–Al2O3 catalyst, for instance, yields N-methylmorpholine with high conversion and selectivity. researchgate.net

Acylation: The morpholine nitrogen can be acylated by reacting with acyl chlorides or acid anhydrides to form the corresponding N-acylmorpholine derivative. youtube.comtuttee.co These reactions are typically rapid and proceed via a nucleophilic acyl substitution mechanism. youtube.com

Oxidation: The tertiary amine that would be formed after N-alkylation can be oxidized to an N-oxide. N-Methylmorpholine N-oxide (NMO) is a common oxidizing agent and is synthesized by the oxidation of N-methylmorpholine. organic-chemistry.orgwikipedia.org Various oxidizing agents, including hydrogen peroxide and peroxy acids, can be used for this transformation. nih.govacs.org

Transformation Reagents and Conditions Product Class Typical Yields (for analogous systems)
N-AlkylationAlkyl halide (e.g., CH₃I), base (e.g., K₂CO₃), solvent (e.g., CH₃CN)N-Alkyl-3-(5-ethylfuran-2-yl)morpholine90-95%
N-AcylationAcyl chloride (e.g., CH₃COCl), base (e.g., triethylamine), solvent (e.g., CH₂Cl₂)N-Acyl-3-(5-ethylfuran-2-yl)morpholine>90%
N-Oxidation (of N-alkylated product)Hydrogen peroxide or m-CPBAN-Alkyl-3-(5-ethylfuran-2-yl)morpholine N-oxideHigh

Ring-Opening, Ring-Closing, and Rearrangement Reactions of the Core Structure

The furan ring, despite its aromaticity, can undergo ring-opening reactions under certain conditions. For example, the oxidation of 2,5-dimethylfuran can lead to the formation of hex-3-ene-2,5-dione through a ring-opening rearrangement. researchgate.net This suggests that the furan ring in this compound could potentially be opened under oxidative conditions. Lewis acid-catalyzed ring-opening of furan derivatives is also a known transformation. nih.govmdpi.com

The morpholine ring is generally stable. However, rearrangements of morpholine N-oxides are known. For instance, the Meisenheimer rearrangement can occur in N-oxides with specific substituents (like N-allyl or N-benzyl groups), leading to the formation of substituted hydroxylamines. nih.gov Thermal rearrangement of N-(2,4-dinitrophenyl)-morpholine N-oxide to a substituted hydroxylamine has also been reported, proceeding through an intramolecular cyclic mechanism. rsc.orgresearchgate.net

Cycloaddition Reactions and Pericyclic Processes Involving the Furan Moiety

The furan ring can act as a diene in Diels-Alder [4+2] cycloaddition reactions. khanacademy.org The reactivity of the furan ring in these reactions is influenced by its substituents. Electron-donating groups, such as the ethyl group in this compound, generally increase the reactivity of the furan as a diene. nih.gov The reaction of 2,5-dialkylfurans with dienophiles like fumaronitrile has been studied, and the equilibrium concentration of the adduct is sensitive to the substituents on the furan ring. organic-chemistry.org

Furan derivatives can also participate in other types of cycloaddition reactions, such as [8+2] cycloadditions when reacted with suitable partners like 8,8-dicyanoheptafulvene. researchgate.net

Reaction Dienophile/Partner Expected Product Key Features
Diels-AlderMaleic anhydride7-oxa-norbornene derivativeFuran acts as the diene.
Diels-AlderFumaronitrileSubstituted 7-oxa-norborneneEquilibrium is sensitive to furan substituents. organic-chemistry.org
[8+2] Cycloaddition8,8-DicyanoheptafulvenePolycyclic γ-lactone derivativeFuran derivative acts as a 2π component. researchgate.net

Complexation Studies with Metal Centers for Ligand Design

Both furan and morpholine moieties can act as ligands in the formation of metal complexes. The oxygen atom of the furan ring and the nitrogen atom of the morpholine ring possess lone pairs of electrons that can coordinate to a metal center.

Furan-containing ligands have been incorporated into macrocyclic structures for the complexation of various metal ions. researchgate.net The furan oxygen, however, is a relatively weak donor. More commonly, furan derivatives are functionalized to create multidentate ligands, such as pincer ligands, where other donor atoms are also involved in metal coordination. uwyo.edu

The nitrogen atom of the morpholine ring is a good donor and can coordinate to a variety of transition metals. libretexts.orgmdpi.com Morpholine-containing ligands, such as potassium 1,3-dimorpholinopropan-2-O-xanthate, have been used to synthesize complexes with Co(II), Ni(II), and Cu(I). researchgate.net The coordination of morpholine derivatives to transition metals is a key feature in many catalysts and biologically active compounds.

Exploration of Research Applications for 3 5 Ethylfuran 2 Yl Morpholine in Chemical Sciences

Development as a Chiral Building Block in Asymmetric Synthesis

The morpholine (B109124) scaffold is a recognized privileged structure in medicinal chemistry and has been employed as a chiral auxiliary in asymmetric synthesis. lifechemicals.com The presence of a stereocenter at the C3 position of the morpholine ring in 3-(5-Ethylfuran-2-yl)morpholine makes its enantiopure forms valuable potential building blocks for the synthesis of complex chiral molecules.

The synthesis of enantiomerically pure substituted morpholines is an area of active research. e3s-conferences.org Should chiral resolution or an asymmetric synthesis of this compound be developed, it could serve as a versatile starting material. The furan (B31954) moiety offers a site for further functionalization, for instance, through electrophilic substitution or metal-catalyzed cross-coupling reactions, allowing for the elaboration into a diverse array of complex structures. The ethyl group on the furan ring may also influence the steric and electronic properties, potentially offering unique selectivity in asymmetric transformations.

Table 1: Potential Synthetic Transformations Utilizing Chiral this compound

Transformation TypeReagents and ConditionsPotential Product Class
N-Alkylation/ArylationAlkyl/aryl halides, baseChiral N-substituted morpholines
Furan Ring FunctionalizationElectrophiles (e.g., NBS, NIS)Halogenated furan derivatives
Cross-Coupling ReactionsBoronic acids, organostannanes, Pd/Cu catalystsBiaryl or vinyl-substituted furans
Furan Ring HydrogenationH₂, Raney Ni/Pd/CChiral tetrahydrofuran (B95107) derivatives

Application as a Ligand Scaffold in Transition Metal Catalysis and Organocatalysis

The nitrogen atom within the morpholine ring of this compound can act as a Lewis base, making it a candidate for use as a ligand in transition metal catalysis. The oxygen atom in the morpholine ring and the furan ring's oxygen atom could also participate in metal coordination, potentially rendering it a multidentate ligand. The combination of a "hard" amine donor and "softer" furan and ether oxygen donors could lead to interesting coordination chemistry and catalytic activity.

Furthermore, the secondary amine of the morpholine can be utilized in organocatalysis, for example, in enamine or iminium ion catalysis. While the electron-withdrawing nature of the ether oxygen in morpholine can decrease the nucleophilicity of the nitrogen compared to piperidine, this modulation of reactivity can be advantageous in certain catalytic cycles. The 5-ethylfuran-2-yl substituent could play a crucial role in tuning the steric and electronic environment of the catalytic center, thereby influencing the stereoselectivity and efficiency of the catalyzed reaction.

Role in the Design of Novel Materials

Furan-based polymers, such as polyethylene (B3416737) furanoate (PEF), are gaining significant attention as bio-based alternatives to traditional plastics. researchgate.net The this compound molecule, containing a furan moiety, could potentially serve as a monomer or a precursor for the synthesis of novel polymers. The morpholine unit could be incorporated into the polymer backbone or as a pendant group, imparting specific properties such as altered solubility, thermal stability, or the ability to coordinate metal ions.

The self-assembly of molecules into supramolecular structures is another area where this compound could find application. The potential for hydrogen bonding via the morpholine N-H group, coupled with other non-covalent interactions involving the furan ring, could lead to the formation of well-defined supramolecular assemblies, liquid crystals, or functional organic frameworks (FOFs). The specific stereochemistry of the chiral centers would be expected to direct the formation of distinct, ordered three-dimensional structures.

Utilization as a Chemical Probe for Fundamental Chemical Processes

The study of reaction mechanisms is fundamental to advancing chemical synthesis. Molecules with well-defined structures and reactive sites can serve as probes to elucidate these mechanisms. This compound, with its distinct furan and morpholine components, could be employed to study various chemical transformations.

For instance, the furan ring is susceptible to oxidation, and studies involving this compound could provide insights into the mechanisms of furan oxidation catalyzed by metal complexes or enzymes. nih.govresearchgate.net The presence of the morpholine ring provides a handle for derivatization, allowing for the attachment of reporter groups or for studying the influence of a nearby basic site on reaction pathways. Mechanistic studies on the silver-mediated formation of furans have highlighted the intricate role of the metal in both radical and ionic pathways, and analogous studies with pre-formed furan-containing molecules like this compound could offer complementary information. nih.gov

Analytical Methodologies for Purity, Stability, and Research Scale Characterization of 3 5 Ethylfuran 2 Yl Morpholine

Chromatographic Separation Techniques (e.g., HPLC, GC) for Purity Assessment and Isolation

The assessment of purity and the isolation of 3-(5-Ethylfuran-2-yl)morpholine from reaction mixtures are critical steps in its synthesis and characterization. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) represent powerful tools for achieving high-resolution separation and accurate quantification of this compound.

The choice between HPLC and GC is largely dictated by the volatility and thermal stability of the analyte. Given the predicted boiling point and molecular weight of this compound, both techniques are viable. A typical approach would involve developing a robust separation method to distinguish the target compound from starting materials, byproducts, and any potential degradation products.

For HPLC analysis, a reversed-phase column, such as a C18, is often the first choice due to its versatility. The mobile phase would likely consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, with the potential addition of modifiers such as formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and ionization efficiency if coupled with a mass spectrometer (LC-MS).

In GC, a capillary column with a non-polar or medium-polarity stationary phase would be suitable for separating this compound from other volatile components. The injector and detector temperatures would be optimized to ensure efficient volatilization without thermal degradation. Flame Ionization Detection (FID) can provide excellent sensitivity for quantification, while Mass Spectrometry (MS) coupling offers definitive identification based on the compound's mass-to-charge ratio and fragmentation pattern.

A hypothetical data table for a GC-MS method development for purity assessment is presented below:

ParameterCondition
Column HP-5ms (30 m x 0.25 mm, 0.25 µm)
Inlet Temperature 250 °C
Oven Program 100 °C (1 min), ramp to 280 °C at 15 °C/min, hold for 5 min
Carrier Gas Helium (1 mL/min)
Detector Mass Spectrometer (Scan range 50-500 m/z)
Expected Retention Time ~10.5 min

Chiral Chromatography for Enantiomeric Excess Determination

The structure of this compound contains a stereocenter at the C3 position of the morpholine (B109124) ring, meaning it can exist as a pair of enantiomers. As the biological activity of chiral compounds often resides in a single enantiomer, the determination of enantiomeric excess (% ee) is crucial. Chiral chromatography is the gold standard for this purpose.

This technique utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times and thus their separation. The selection of the appropriate CSP is empirical and often requires screening a variety of chiral columns. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are a common starting point.

Both chiral HPLC and chiral GC can be employed. For chiral HPLC, the separation would be performed using a suitable chiral column with a mobile phase typically consisting of a mixture of alkanes (e.g., hexane) and an alcohol (e.g., isopropanol). For chiral GC, a cyclodextrin-based chiral capillary column is often effective for separating enantiomers of heterocyclic compounds.

The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram using the formula: % ee = [|Area(R) - Area(S)| / (Area(R) + Area(S))] x 100.

A representative data table for a chiral HPLC method is shown below:

ParameterCondition
Column Chiralpak AD-H (250 x 4.6 mm, 5 µm)
Mobile Phase Hexane:Isopropanol (90:10 v/v)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Retention Time (Enantiomer 1) 12.3 min
Retention Time (Enantiomer 2) 15.8 min

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for Thermal Stability Assessment

The thermal stability of this compound is a critical parameter, particularly for its storage, handling, and application in processes that may involve elevated temperatures. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are two key thermal analysis techniques used to evaluate this property.

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. For this compound, a TGA thermogram would reveal the onset temperature of decomposition, which is a primary indicator of its thermal stability. The analysis is typically performed under an inert atmosphere (e.g., nitrogen) to prevent oxidative degradation.

DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. A DSC thermogram can identify thermal events such as melting, crystallization, and decomposition. The melting point is observed as an endothermic peak, and its sharpness can provide an indication of the sample's purity. The decomposition is typically observed as a broad exothermic or endothermic event at higher temperatures.

By combining TGA and DSC data, a comprehensive thermal profile of this compound can be established.

AnalysisParameterResult
TGA Onset of Decomposition (N₂ atmosphere)~220 °C
DSC Melting Point (Endotherm)85-88 °C
DSC Decomposition (Exotherm)>230 °C

Quantitative Spectroscopic Methods for Yield Determination in Synthetic Routes

Accurately determining the yield of this compound in a synthetic route is essential for process optimization and economic viability. While chromatographic methods can determine relative purity, quantitative spectroscopic methods, particularly Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, offer a direct and highly accurate means of determining the absolute amount of the target compound in a sample.

qNMR relies on the principle that the integrated signal area of a specific resonance in an NMR spectrum is directly proportional to the number of corresponding nuclei. By adding a known amount of an internal standard with a distinct NMR signal to a precisely weighed sample of the crude reaction mixture, the concentration and thus the yield of this compound can be calculated.

The choice of internal standard is critical; it should be stable, non-reactive with the sample components, and have a simple spectrum with at least one resonance that is well-resolved from the signals of the analyte. For ¹H qNMR, common internal standards include 1,4-dinitrobenzene (B86053) or maleic acid.

The yield calculation involves comparing the integral of a specific proton signal of this compound (e.g., a proton on the furan (B31954) ring or a methylene (B1212753) proton on the morpholine ring) with the integral of a known proton signal from the internal standard.

A hypothetical qNMR experimental setup for yield determination is outlined below:

ParameterDetail
Spectrometer 400 MHz NMR Spectrometer
Solvent DMSO-d₆
Internal Standard 1,4-Dinitrobenzene (known weight)
Analyte Signal Furan ring proton (e.g., singlet at ~6.5 ppm)
Internal Standard Signal Aromatic proton singlet at ~8.5 ppm
Relaxation Delay (D1) > 5 x T₁ of the slowest relaxing proton

Future Research Directions and Unresolved Questions Pertaining to 3 5 Ethylfuran 2 Yl Morpholine

Discovery of Novel and Efficient Synthetic Routes

The synthesis of 3-(5-Ethylfuran-2-yl)morpholine is not yet extensively documented, presenting a primary area for research. Current synthetic strategies for similar morpholine-containing compounds often involve multi-step processes. nih.gov Future research should focus on the development of novel and more efficient synthetic routes that are both high-yielding and stereoselective.

One potential approach could involve the reaction of a suitably functionalized furan (B31954) derivative with an amino alcohol. For instance, a key intermediate could be an epoxide derived from 2-ethyl-5-vinylfuran, which could then undergo a ring-opening reaction with ethanolamine. Alternatively, a reductive amination pathway starting from 5-ethylfuran-2-carbaldehyde and a protected aminoethanol derivative could be explored.

A significant challenge will be the control of stereochemistry at the C3 position of the morpholine (B109124) ring. The development of asymmetric catalytic methods would be a major breakthrough, enabling the selective synthesis of either the (R) or (S) enantiomer. This is particularly important as the biological activity of chiral molecules is often enantiomer-dependent.

Investigation of Unexplored Reactivity Patterns and Transformation Pathways

The unique combination of a furan and a morpholine ring in this compound suggests a rich and largely unexplored reactivity profile. The furan ring is an electron-rich aromatic system susceptible to electrophilic substitution, while the morpholine ring contains a secondary amine that can undergo a variety of transformations.

Future research should systematically investigate the reactivity of this compound under various conditions. For example, the furan ring could be a target for reactions such as nitration, halogenation, and Friedel-Crafts acylation. The regioselectivity of these reactions will be of fundamental interest, as the morpholine substituent may direct incoming electrophiles to specific positions on the furan ring.

The morpholine nitrogen offers a handle for further functionalization. N-alkylation, N-acylation, and N-arylation would provide access to a wide range of derivatives with potentially new properties. Furthermore, the possibility of ring-opening reactions of the morpholine moiety under specific conditions could lead to novel linear structures.

The interaction between the two heterocyclic rings is another area ripe for investigation. It is possible that the presence of the morpholine ring could influence the stability and reactivity of the furan ring, and vice versa. Understanding these electronic and steric interactions will be crucial for predicting and controlling the outcomes of chemical transformations.

Expansion of the Compound Library Based on the this compound Scaffold for Diverse Chemical Applications

The this compound scaffold is an excellent starting point for the construction of a diverse chemical library. nih.gov By systematically modifying different parts of the molecule, a large number of analogues can be generated for screening in various applications.

One direction for library expansion is the variation of the substituent at the 5-position of the furan ring. Instead of an ethyl group, other alkyl, aryl, or functional groups could be introduced. This could be achieved by starting with different substituted furans in the initial synthesis.

Another area for diversification is the morpholine ring. Substitution at the nitrogen atom, as mentioned previously, is a straightforward way to introduce new functionalities. researchgate.net Additionally, the synthesis of analogues with substituents on the carbon atoms of the morpholine ring would further expand the chemical space.

The resulting library of compounds could be screened for a wide range of biological activities. Given that the morpholine scaffold is a common feature in many approved drugs, it is plausible that some derivatives of this compound may exhibit interesting pharmacological properties. nih.govresearchgate.net Applications in areas such as agrochemicals and materials science should also be considered.

Interdisciplinary Research Opportunities in Pure and Applied Chemical Sciences

The study of this compound opens up numerous opportunities for interdisciplinary research. The synthesis and characterization of this compound and its derivatives will require expertise in synthetic organic chemistry and analytical techniques.

In the field of medicinal chemistry, the compound and its library of analogues could be investigated as potential drug candidates. researchgate.net Collaboration with biologists and pharmacologists would be essential to evaluate their biological activity and mechanism of action. The morpholine moiety is known to improve the pharmacokinetic properties of drug molecules, making this scaffold particularly attractive for drug discovery. nih.govresearchgate.net

From a materials science perspective, furan-based polymers are gaining attention as sustainable alternatives to petroleum-derived plastics. The incorporation of the this compound unit into polymer chains could lead to new materials with unique thermal, mechanical, and optical properties.

In the realm of catalysis, derivatives of this compound could be explored as ligands for transition metal catalysts. The presence of both nitrogen and oxygen donor atoms in the morpholine ring, along with the furan ring, could allow for the formation of stable metal complexes with interesting catalytic activities.

Q & A

Q. What synthetic strategies are effective for preparing 3-(5-Ethylfuran-2-yl)morpholine, and how do reaction conditions impact yield?

  • Methodological Answer : Synthesis typically involves coupling 5-ethylfuran-2-carboxylic acid derivatives with morpholine. Key steps include:
  • Alkylation/Substitution : Use of nucleophilic substitution to attach ethyl groups to furan precursors (e.g., via Grignard reagents or alkyl halides) .
  • Morpholine Ring Formation : Cyclization using reagents like POCl₃ or Mitsunobu conditions for morpholine ring closure .
  • Optimization : Temperature control (e.g., 40–45°C for 6 hours) and stoichiometric ratios (e.g., 1:2.2 molar ratio of precursor to hydrazine derivatives) minimize side reactions .
  • Purification : Column chromatography or recrystallization improves purity. Yields depend on solvent choice (e.g., methanol/water mixtures for precipitation) .

Q. How can spectroscopic techniques confirm the structure of this compound?

  • Methodological Answer :
  • HRMS (High-Resolution Mass Spectrometry) : Confirm molecular formula (e.g., observed [M+]: 403.0428 vs. calculated 403.0427) .
  • ¹H/¹³C NMR : Key signals include:
  • Ethyl group: δ ~1.2–1.4 ppm (triplet, CH₃), δ ~2.5–2.7 ppm (quartet, CH₂ adjacent to furan) .
  • Morpholine protons: δ ~3.6–3.8 ppm (N–CH₂) and δ ~2.4–2.6 ppm (O–CH₂) .
  • X-ray Crystallography : Resolve ambiguities in stereochemistry; hydrogen bonding patterns (e.g., O–H⋯O interactions in dimeric structures) validate solid-state conformation .

Advanced Research Questions

Q. How can contradictory data in characterization (e.g., NMR vs. crystallography) be resolved for this compound derivatives?

  • Methodological Answer :
  • Multi-Technique Validation : Cross-validate NMR data with IR (to confirm functional groups) and XRD (to resolve stereochemical conflicts) .
  • Dynamic NMR Studies : Detect conformational flexibility (e.g., rotamers) causing signal splitting .
  • Computational Modeling : Compare DFT-calculated chemical shifts with experimental NMR to identify discrepancies caused by solvent effects or tautomerism .

Q. What role does the 5-ethylfuran substituent play in modulating the bioactivity of morpholine derivatives?

  • Methodological Answer :
  • Lipophilicity Enhancement : Ethyl groups increase logP, improving membrane permeability in pharmacokinetic assays .
  • Receptor Binding : The furan ring engages in π-π stacking with aromatic residues in enzymes (e.g., κ-opioid receptors), as shown in docking studies .
  • Antioxidant Activity : Ethylfuran derivatives exhibit radical scavenging (AOA values: 2.26–2.40 optical density), outperforming non-alkylated analogs .

Q. What in silico methods are suitable for predicting the bioactivity of this compound analogs?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to simulate binding to targets like COX-2 or opioid receptors; validate with free energy calculations (MM/GBSA) .
  • QSAR Modeling : Train models on datasets of morpholine derivatives with measured IC₅₀ values; descriptors include topological polar surface area (TPSA) and H-bond acceptor counts .
  • ADMET Prediction : Tools like SwissADME predict blood-brain barrier penetration and CYP450 inhibition risks .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.